

A Comparative Analysis of Target Materials for Strontium-82 Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-82**

Cat. No.: **B1233234**

[Get Quote](#)

An essential radioisotope for cardiac imaging, **Strontium-82** (Sr-82), is the parent isotope of Rubidium-82 (Rb-82), which is used in positron emission tomography (PET). The production of Sr-82 is primarily achieved through the proton bombardment of a rubidium target. This guide provides a comparative analysis of the two most common target materials: Rubidium Chloride (RbCl) and metallic Rubidium (Rb), offering valuable insights for researchers, scientists, and drug development professionals involved in medical isotope production.

The choice of target material is a critical factor that influences production yield, radionuclidic purity, and the overall efficiency and safety of the production process. Both RbCl and metallic Rb have been successfully used for Sr-82 production, each presenting a unique set of advantages and challenges.

Quantitative Comparison of Target Materials

The following table summarizes key quantitative data from various studies on Sr-82 production using RbCl and metallic Rb targets. It is important to note that direct comparison can be complex due to variations in irradiation conditions and processing techniques across different facilities.

Target Material	Proton Beam Energy (MeV)	Irradiation Time	Yield of Sr-82	Radionuclidic Purity	Key Findings & Citations
Rubidium Chloride (RbCl)	84 - 51	Not specified	Up to 24.2 GBq per target	83Sr/82Sr ratio <0.05, 85Sr/82Sr ratio <0.75 at shipment. [1] [2]	RbCl is a stable, solid salt that is relatively easy to handle. The production process has a well-established history. [3] [4] To improve yields, designs have been modified to hold multiple RbCl pellets. [5]
Metallic Rubidium (Rb)	40 - 100	Not specified	Not explicitly stated in comparative yield values.	High radionuclidic purity has been achieved.	Metallic rubidium is highly reactive and requires encapsulation, often in a stainless steel shell. [6] [7] It offers good thermal conductivity. Some

methods involve dissolving the metallic Rb in isobutanol for chemical processing.

[7]

Rubidium Chloride (RbCl)	90 (incident on one of two pellets)	Long-time irradiation	8.42 mCi at EOB (End of Beam)	Not specified	Increasing the number of target pellets and the duration of proton beam irradiation can significantly increase the production yield of Sr-82.
--------------------------	-------------------------------------	-----------------------	-------------------------------	---------------	---

[5]

Rubidium Chloride (RbCl)	48	4 - 5 hours	Not specified	Not specified	Lower energy protons have also been used for irradiation of RbCl targets.
--------------------------	----	-------------	---------------	---------------	---

[2]

EOB: End of Beam

Experimental Methodologies

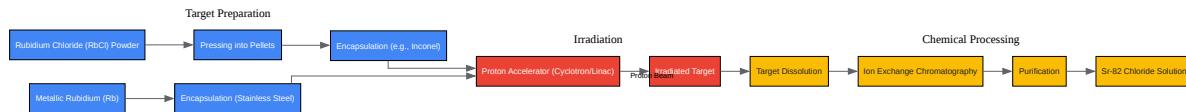
The production of Sr-82 from rubidium targets involves several key stages: target preparation, irradiation, and chemical separation.

1. Target Preparation:

- Rubidium Chloride (RbCl): Natural RbCl, a salt, is typically pressed into pellets.[5] These pellets are then encapsulated in a target holder, which is often made of materials like Inconel.[3][4] The design of the target holder is crucial for heat dissipation during irradiation.
- Metallic Rubidium (Rb): Due to its high reactivity with air and water, metallic rubidium must be handled in an inert atmosphere. It is typically encapsulated in a hermetically sealed container, such as a stainless steel shell, for irradiation.[6][7]

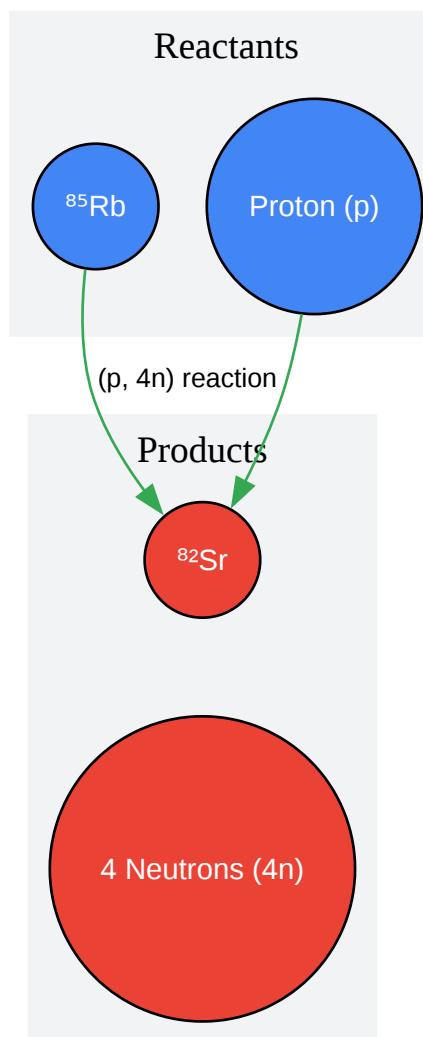
2. Irradiation:

The encapsulated target is bombarded with a high-energy proton beam from a cyclotron or linear accelerator.[8] The primary nuclear reaction for the production of Sr-82 is the $^{85}\text{Rb}(p, 4n)^{82}\text{Sr}$ reaction.[9][10] The energy of the proton beam is a critical parameter, typically ranging from 40 to 100 MeV.[6]


3. Chemical Separation and Purification:

After irradiation, the target is remotely handled in a hot cell to extract the produced Sr-82. The irradiated target material is dissolved, and Sr-82 is separated from the bulk rubidium target material and other radionuclidian impurities.[9] Ion exchange chromatography is a commonly employed technique for this separation. For instance, Chelex 100 resin has been used to isolate strontium with an average recovery of 83%.[1][2][6] The final product is typically a solution of **Strontium-82** chloride in dilute hydrochloric acid.[11]

The purified Sr-82 is then used to manufacture $^{82}\text{Sr}/^{82}\text{Rb}$ generators. These generators contain the Sr-82 adsorbed onto a column material, such as stannic oxide.[12][13] The shorter-lived Rb-82 can be eluted from the generator as needed for clinical use.


Visualizing the Process

To better illustrate the relationships and workflows involved in Sr-82 production, the following diagrams have been generated.

[Click to download full resolution via product page](#)

*General workflow for **Strontium-82** production.*

[Click to download full resolution via product page](#)*Nuclear reaction for **Srontium-82** production.*

Conclusion

Both Rubidium Chloride and metallic Rubidium are viable target materials for the production of **Srontium-82**. The choice between them often depends on the specific capabilities and expertise of the production facility.

- Rubidium Chloride is a more stable and easier-to-handle compound, making it a common choice for many producers. Efforts to increase production yields have focused on optimizing target design and irradiation parameters.[\[5\]](#)
- Metallic Rubidium, while offering good thermal properties, requires more stringent handling procedures due to its reactivity.[\[6\]](#)[\[7\]](#)

Further research and development in targetry, including the exploration of novel target materials and designs, will continue to be crucial in ensuring a reliable and efficient supply of Sr-82 for clinical applications. The ultimate goal is to maximize the yield and purity of Sr-82 while ensuring the safety and reliability of the production process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of 82Sr by proton irradiation of RbCl [[inis.iaea.org](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
- 3. [hzdr.qucosa.de](#) [[hzdr.qucosa.de](#)]
- 4. [researchgate.net](#) [[researchgate.net](#)]
- 5. [kns.org](#) [[kns.org](#)]
- 6. [researchgate.net](#) [[researchgate.net](#)]

- 7. researchgate.net [researchgate.net]
- 8. Production Methods | NIDC: National Isotope Development Center [isotopes.gov]
- 9. Strontium 82 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. isotopes.gov [isotopes.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. Manufacture of strontium-82/rubidium-82 generators and quality control of rubidium-82 chloride for myocardial perfusion imaging in patients using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Target Materials for Strontium-82 Production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233234#comparing-strontium-82-production-from-different-target-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com